molecular formula C27H35ClN4O5S2 B2687834 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1322023-84-6

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2687834
CAS No.: 1322023-84-6
M. Wt: 595.17
InChI Key: KBQJPRPTXBKVKZ-UHFFFAOYSA-N
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Description

The compound 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride features a benzamide core substituted with:

  • A 1,3-dioxolo[4,5-f][1,3]benzothiazol-6-yl group, a bicyclic heteroaromatic system with fused dioxole and benzothiazole rings.
  • An azepan-1-ylsulfonyl group, a seven-membered sulfonamide ring, which may influence solubility and receptor interactions.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O5S2.ClH/c1-3-29(4-2)15-16-31(27-28-22-17-23-24(36-19-35-23)18-25(22)37-27)26(32)20-9-11-21(12-10-20)38(33,34)30-13-7-5-6-8-14-30;/h9-12,17-18H,3-8,13-16,19H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQJPRPTXBKVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves multiple steps, starting from commercially available reactants. The key steps include:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Formation of the Dioxolobenzothiazole Moiety: This involves cyclization reactions using appropriate precursors like dioxolane and benzothiazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the benzamide core or the sulfonyl group.

    Substitution: Various substitution reactions can occur at the benzamide core or the azepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzothiazole derivatives exhibit anticancer properties. The incorporation of the dioxole and sulfonyl groups may enhance the compound's ability to inhibit tumor growth by targeting specific cancer cell pathways. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in preclinical models, suggesting that this compound could be explored for its potential as an anticancer agent .

Antimicrobial Properties

Benzothiazole derivatives have shown promise as antimicrobial agents. The unique structure of this compound may allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary studies suggest that derivatives with similar functional groups can exhibit broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in infectious disease treatment .

Neurological Applications

Given the presence of diethylamino groups, which are often associated with neuroactive compounds, this molecule could be investigated for its effects on neurological disorders. Compounds with similar structures have been noted for their potential in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems .

Case Study 1: Synthesis and Characterization

A recent study detailed the synthesis of related benzamide derivatives, focusing on the reaction conditions that optimize yield and purity. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structural integrity of the synthesized compounds. This methodology could be adapted for the synthesis of 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride, providing a framework for future research efforts .

In vitro assays have been conducted to evaluate the biological activity of structurally similar benzothiazole compounds against various cancer cell lines. Results indicated significant cytotoxic effects at micromolar concentrations. This suggests that further testing of 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride could yield valuable insights into its therapeutic potential .

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Functional Groups Key Differences Potential Applications Reference
Target Compound Benzamide core, 1,3-dioxolo-benzothiazol, diethylaminoethyl, azepane sulfonyl Reference compound Hypothetical: Sigma receptor targeting
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide Benzamide core, 1,3-dioxolo-benzothiazol, nitro group Lacks azepane sulfonyl and diethylaminoethyl; nitro group may reduce solubility Unclear; nitro groups often used in prodrugs or agrochemicals
4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzamide core, ethoxy-ethyl benzothiazol, azepane sulfonyl Ethoxy-ethyl vs. diethylaminoethyl; benzothiazol tautomer Potential pesticidal activity (similar to )
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Benzamide core, piperidinyl-ethyl, iodinated aromatic ring Iodine for imaging; piperidinyl vs. diethylaminoethyl Prostate cancer imaging/therapy (sigma receptor ligand)
Infrared (IR) Spectroscopy:
  • Target Compound : Expected C=O (benzamide) at ~1660–1680 cm⁻¹, S=O (sulfonyl) at ~1150–1250 cm⁻¹, and NH (azepane sulfonyl) at ~3150–3300 cm⁻¹.
  • Analog from : Shows C=O at 1663–1682 cm⁻¹ and C=S (absent in target compound) at 1243–1258 cm⁻¹ .
  • Triazole Derivatives () : Lack C=O but exhibit C=S at 1247–1255 cm⁻¹, differing from sulfonamide-based compounds .
Nuclear Magnetic Resonance (NMR):
  • Diethylaminoethyl Group: Expected δ 2.5–3.5 ppm (CH₂) and δ 1.0–1.5 ppm (CH₃) in ¹H-NMR.
  • 1,3-Dioxolo-benzothiazol : Aromatic protons likely δ 6.5–8.0 ppm; dioxole methylene at δ 5.0–5.5 ppm .

Sigma Receptor Binding ()

Benzamide derivatives with aminoethyl side chains (e.g., piperidinyl-ethyl in [125I]PIMBA) exhibit high sigma receptor affinity. The target compound’s diethylaminoethyl group may enhance receptor interaction due to its basicity, similar to piperidine analogs. However, the bulky azepane sulfonyl group could sterically hinder binding compared to smaller substituents .

Potential Pesticidal Activity ()

Sulfonamide benzamides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) are used as herbicides.

Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride is a complex organic molecule that has garnered interest for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H34ClFN4O3S2C_{26}H_{34}ClFN_{4}O_{3}S_{2} and a molecular weight of approximately 569.15 g/mol. Its structure includes an azepane ring, a sulfonyl group, and a benzamide moiety, which contribute to its unique properties and potential biological interactions.

PropertyValue
Molecular FormulaC26H34ClFN4O3S2C_{26}H_{34}ClFN_{4}O_{3}S_{2}
Molecular Weight569.15 g/mol
CAS Number1321811-13-5

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various receptors and enzymes within biological systems. The presence of the azepane ring may enhance binding affinity to certain targets due to steric and electronic effects. Potential targets include:

  • Dopamine Transporter (DAT) : Preliminary studies suggest that similar compounds exhibit inhibitory effects on DAT, which is crucial in the treatment of cocaine addiction .
  • Serotonin Transporter (SERT) : The compound may also interact with SERT, highlighting its potential in modulating serotonergic pathways.

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding how modifications to the chemical structure affect biological activity. In related compounds, the introduction of electron-withdrawing groups has been shown to enhance binding affinity and selectivity towards DAT and SERT . For instance:

  • Fluorine Substitutions : The incorporation of fluorine in related analogs has been associated with improved pharmacokinetic properties.
  • Alkyl Chain Modifications : Variations in the length and branching of alkyl chains can significantly impact the potency and selectivity for different transporters.

Pharmacological Studies

Several studies have investigated the pharmacological properties of compounds similar to 4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide; hydrochloride. These include:

  • Inhibition Studies : Compounds with similar structures have demonstrated significant inhibition of dopamine reuptake with IC50 values in the nanomolar range. For example, one study reported an IC50 of 3.7 nM for a closely related compound against DAT .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzamide derivatives aimed at treating cocaine addiction. The findings indicated that specific modifications led to enhanced selectivity for DAT over SERT, suggesting that similar strategies could be applied to optimize the biological activity of the target compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can intermediates be characterized?

  • Methodology :

  • Sulfonylation and Amide Coupling : Begin with the sulfonylation of the azepane ring using chlorosulfonic acid, followed by coupling with the benzothiazole-dioxole core via nucleophilic substitution. The final benzamide linkage can be achieved using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfonyl-azepane intermediate and the diethylaminoethyl-amine derivative .
  • Intermediate Characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity of sulfonylation and benzamide bond formation. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (e.g., Chromolith® columns) monitors purity at each step .

Q. Which analytical techniques are optimal for purity assessment and stability profiling?

  • Methodology :

  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient. Compare retention times against synthetic intermediates .
  • Stability Studies : Conduct accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation products via LC-MS and quantify using UV spectrophotometry .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and reduce byproducts?

  • Methodology :

  • Parameter Screening : Use Bayesian optimization to iteratively test variables (e.g., temperature, solvent ratio, catalyst loading). For example, highlights algorithmic optimization of reaction conditions, achieving >90% yield in 15 iterations .
  • Flow Chemistry : Implement continuous-flow reactors (as in ) to enhance reproducibility and reduce side reactions during sulfonylation steps .

Q. What computational approaches predict this compound’s bioactivity against neurological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or NMDA receptors. The benzothiazole-dioxole moiety may mimic aromatic pharmacophores in known inhibitors (e.g., rivastigmine) .
  • QSAR Modeling : Train models using datasets from structurally related sulfonamides (e.g., ’s benzenesulfonamide derivatives) to predict IC50_{50} values .

Q. How to resolve contradictory bioactivity data across assay platforms?

  • Methodology :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric AChE assay) with cell-based viability assays (e.g., MTT in SH-SY5Y cells). Adjust for assay-specific variables like pH, ionic strength, and protein binding .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration) and normalize data using z-score transformation .

Key Research Findings

  • Synthetic Efficiency : Coupling reactions under anhydrous conditions (DMF, N2_2 atmosphere) minimize hydrolysis byproducts .
  • Bioactivity Insights : The diethylaminoethyl group enhances blood-brain barrier penetration, as predicted by logP calculations (clogP = 2.1) .
  • Stability : The compound is hygroscopic; store desiccated at -20°C to prevent HCl dissociation .

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